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  • Product: Sodium decanoate-D19

Core Science & Biosynthesis

Foundational

Molecular weight and formula of sodium decanoate-d19

Molecular Characterization, Synthesis, and Applications in Drug Development Executive Summary Sodium Decanoate-d19 (CAS: 1086096-26-5) is the fully deuterated sodium salt of capric acid. As a medium-chain fatty acid salt...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis, and Applications in Drug Development

Executive Summary

Sodium Decanoate-d19 (CAS: 1086096-26-5) is the fully deuterated sodium salt of capric acid. As a medium-chain fatty acid salt, it serves as a critical tool in structural biology and pharmaceutical formulation, specifically for determining the morphology of micelles via Small-Angle Neutron Scattering (SANS) and as an internal standard in quantitative mass spectrometry. This guide provides a definitive breakdown of its physicochemical properties, handling protocols, and experimental utility.

Physicochemical Characterization

Molecular Formula and Weight

The defining characteristic of Sodium Decanoate-d19 is the substitution of all 19 non-exchangeable alkyl hydrogen atoms with deuterium (


H).

Chemical Structure:


[1][2]
ComponentElementCountAtomic Mass (Da)Total Mass Contribution (Da)
Cation Sodium (Na)122.98922.99
Anion Head Carbon (C)112.01112.01
Oxygen (O)215.99932.00
Alkyl Tail Carbon (C)912.011108.10
Deuterium (D)192.01438.27
Total 213.37

Note: The standard protio-sodium decanoate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) has a molecular weight of approximately 194.25  g/mol .[3][4][5] The mass shift of +19.12 Da is diagnostic for the d19 isotopologue.
Isotopic Purity and CAS Registry
  • CAS Number: 1086096-26-5[2][6]

  • Isotopic Enrichment: Typically

    
     atom % D.
    
  • Appearance: White crystalline solid.

  • Solubility: Highly soluble in water (

    
     mg/mL); forms micelles above the Critical Micelle Concentration (CMC).
    

Applications in Research & Development

Small-Angle Neutron Scattering (SANS)

Sodium Decanoate-d19 is primarily used in SANS studies to utilize the contrast variation technique. Deuterium has a significantly different neutron scattering length density (SLD) compared to hydrogen.

  • Mechanism: By mixing d19-surfactant with deuterated water (

    
    ) or water (
    
    
    
    ) in specific ratios, researchers can "match out" the signal of the solvent or the surfactant, isolating the scattering signal of solubilized membrane proteins or drug payloads.
  • Zero Average Contrast: The d19 tail provides a high scattering contrast against biological lipids, allowing precise measurement of micelle core radius and aggregation number.

NMR Spectroscopy

In proton NMR (


H-NMR), the d19 alkyl chain is silent. This allows researchers to observe the signals of encapsulated drugs or co-solutes without spectral interference from the massive surfactant signal that would otherwise dominate the aliphatic region (0.8 - 2.5 ppm).
Mass Spectrometry (Internal Standard)

In pharmacokinetic (PK) studies, Sodium Decanoate-d19 serves as an ideal Internal Standard (IS) for quantifying sodium caprate (a permeation enhancer) in biological matrices. The +19 Da mass shift ensures complete separation from the analyte in LC-MS/MS workflows while maintaining identical chromatographic retention behavior.

Visualization of Technical Concepts

Structural Logic & Mass Shift

The following diagram illustrates the structural composition and the logical flow of mass calculation.

MolecularStructure cluster_0 Sodium Decanoate-d19 Structure cluster_1 Mass Contribution Tail Deuterated Tail CD3(CD2)8- Head Carboxylate Head -COO- Tail->Head C-C Bond Ion Counterion Na+ Head->Ion Ionic Interaction D_Mass 19 Deuteriums ~38.27 Da D_Mass->Tail Substituted H_Mass 19 Hydrogens ~19.15 Da Protio Protio-Decanoate MW: 194.25 Deutero Decanoate-d19 MW: 213.37 Protio->Deutero +19 Da Mass Shift (Isotope Effect)

Caption: Structural breakdown of Sodium Decanoate-d19 highlighting the deuterated tail and resulting mass shift.

SANS Contrast Variation Workflow

This workflow demonstrates how Sodium Decanoate-d19 is utilized to isolate structural data of drug payloads.

SANSWorkflow Step1 Sample Prep: Mix Drug + Na-Decanoate-d19 Step2 Solvent Selection: Ratio of H2O : D2O Step1->Step2 Condition1 Contrast Match Point (Solvent SLD = Surfactant SLD) Step2->Condition1 Adjust D2O% Condition2 Full Contrast (100% D2O) Step2->Condition2 Result1 Surfactant is 'Invisible' Signal = Drug Only Condition1->Result1 Neutron Scattering Result2 Strong Core Shell Signal Signal = Micelle Morphology Condition2->Result2 Neutron Scattering Analysis Data Fitting (Core Radius, Aggregation #) Result1->Analysis Result2->Analysis

Caption: Workflow for using Sodium Decanoate-d19 in SANS to selectively visualize drug payloads.

Experimental Protocols

Protocol: Preparation of Micellar Stock Solution (100 mM)

Objective: Create a precise stock solution for CMC determination or SANS. Pre-requisites: Sodium Decanoate-d19 is hygroscopic. All weighing must occur in a desiccated environment or glovebox if possible.

  • Calculations:

    • Target Concentration:

      
      .
      
    • Target Volume:

      
      .
      
    • Required Mass:

      
       (213.4 mg).
      
  • Weighing:

    • Equilibrate the container to room temperature before opening to prevent condensation.

    • Weigh 213.4 mg of Sodium Decanoate-d19 into a pre-tared glass scintillation vial.

  • Solubilization:

    • Add 10.0 mL of HPLC-grade water (or

      
       for NMR/SANS).
      
    • Vortex for 30 seconds.

    • Sonicate at

      
       for 5 minutes to ensure complete dissolution of crystalline lattice.
      
  • Verification:

    • Solution should be optically clear.

    • Check pH; typically alkaline (~pH 9-10) due to the weak acid/strong base salt nature.

Protocol: Critical Micelle Concentration (CMC) Determination

Context: The CMC of sodium decanoate is approximately 90-100 mM in water. The deuterated form may exhibit a slight isotope effect. Method: Conductivity.[7]

  • Setup: Calibrate a micro-conductivity probe with standard KCl solutions.

  • Titration:

    • Start with 15 mL of pure water in a jacketed beaker at

      
      .
      
    • Aliquot small volumes (e.g., 50 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      L) of the 100 mM Stock Solution  (from 5.1) into the water.[4][8][9][10] Note: For Decanoate, a higher stock (e.g., 500 mM) is recommended to reach the high CMC range (~100 mM) effectively.
      
  • Measurement: Record conductivity (

    
    ) after each addition once stabilized.
    
  • Analysis:

    • Plot

      
       (y-axis) vs. Concentration (x-axis).
      
    • The plot will show two linear regions with different slopes.[11]

    • The intersection point of the two lines is the CMC .

References

  • NIH PubChem. Sodium Decanoate (Protio) Compound Summary. Retrieved from [Link]

  • National Institutes of Health (NIH). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Critical Micelle Concentration (CMC) of Sodium Decanoate-d19

Executive Summary Sodium decanoate-d19 (sodium caprate-d19) is the fully deuterated analog of the medium-chain fatty acid salt sodium decanoate. It serves as a critical tool in structural biology and colloid science, par...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium decanoate-d19 (sodium caprate-d19) is the fully deuterated analog of the medium-chain fatty acid salt sodium decanoate. It serves as a critical tool in structural biology and colloid science, particularly in Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) studies.[1][2] By masking the surfactant signal through contrast matching, researchers can isolate the structural features of solubilized membrane proteins or complex soft matter systems.

This guide provides a rigorous technical analysis of the Critical Micelle Concentration (CMC) of sodium decanoate-d19, detailing the physicochemical isotope effects that differentiate it from its protonated counterpart, and outlining a self-validating conductivity protocol for precise determination.

Part 1: Physicochemical Profile & Isotope Effects[3]

Chemical Identity[4][5]
  • Compound Name: Sodium Decanoate-d19[3]

  • Synonyms: Sodium Caprate-d19, Perdeuterated Sodium Decanoate

  • Chemical Formula:

    
    [3]
    
  • Molecular Weight: ~213.36 g/mol (compared to 194.25 g/mol for protonated form)

  • Deuteration Level: >98% atom D

The Isotope Effect on CMC

While often treated interchangeably with protonated sodium decanoate in general applications, the deuteration of the alkyl tail introduces subtle but measurable thermodynamic shifts.

  • Protonated Reference CMC (

    
    ):  The CMC of standard sodium decanoate is typically 94 mM  (range 86–109 mM) in pure water at 25°C [1, 2].
    
  • Deuterated Shift (

    
    ):  Deuterated surfactants generally exhibit a slightly higher CMC  than their hydrogenated analogs.
    
    • Mechanism:[4] The C-D bond is shorter and has lower polarizability than the C-H bond. This results in weaker London dispersion forces between the hydrocarbon tails within the micelle core. Consequently, the hydrophobic driving force for micellization is slightly reduced, requiring a higher concentration of monomers to trigger aggregation [3].

    • Expected Value: For sodium decanoate-d19, the CMC is expected to be approximately 5–10% higher than the protonated form, placing it in the range of 98–115 mM depending on temperature and ionic strength.

Thermodynamic Equilibrium

The formation of sodium decanoate-d19 micelles is an entropy-driven process dominated by the hydrophobic effect. The following diagram illustrates the equilibrium dynamics.

MicellizationThermodynamics cluster_conditions Critical Factors Monomer Free Monomers (Na+  C10D19-) Micelle Micelle Aggregate (Spherical/Ellipsoidal) Monomer->Micelle Conc. > CMC Micelle->Monomer Dilution Entropy Entropic Gain (Water Structure Release) Entropy->Micelle Driving Force Temp Temperature (Krafft Point > 20°C) Salt Ionic Strength (Salting Out)

Figure 1: Thermodynamic equilibrium of sodium decanoate-d19 micellization. The process is driven by the entropic gain of releasing structured water molecules surrounding the hydrophobic deuterated tails.

Part 2: Experimental Determination Protocol

Given the variability of CMC based on buffer conditions (pH, salt), relying on literature values is insufficient for critical SANS work. The following Conductivity Method is the gold standard for ionic surfactants like sodium decanoate-d19.

Principle

Below the CMC, the surfactant exists as fully dissociated ions, contributing linearly to conductivity. Above the CMC, the formation of micelles (which have lower mobility and bind counter-ions) reduces the slope of the conductivity-concentration curve. The intersection of these two linear regions defines the CMC.

Reagents & Equipment
  • Sodium Decanoate-d19: >99% purity (isotopic enrichment >98%).

  • Solvent:

    
     (for SANS matching) or ultrapure Milli-Q water (for standard characterization).
    
  • Conductometer: High-precision probe (e.g., Metrohm 914 or equivalent) with temperature compensation.

  • Temperature Control: Water bath maintained at 25.0 ± 0.1°C.

Step-by-Step Workflow
  • Preparation:

    • Prepare a concentrated stock solution of sodium decanoate-d19 (e.g., 250 mM) in the target buffer.

    • Ensure the solution is above the Krafft temperature (sodium decanoate can precipitate below ~20°C).

  • Calibration:

    • Calibrate the conductivity probe using standard KCl solutions (1413 µS/cm).

  • Titration Loop:

    • Place 20 mL of solvent in a thermostated vessel.

    • Measure baseline conductivity.

    • Add stock solution in small increments (e.g., 0.5 mL).

    • Allow 2 minutes for equilibration after each addition.

    • Record conductivity (

      
      ).[4]
      
  • Data Analysis:

    • Plot Conductivity (

      
      ) vs. Concentration (
      
      
      
      ).
    • Perform linear regression on the pre-micellar region (

      
      ) and post-micellar region (
      
      
      
      ).
    • Calculate the intersection point:

      
      .
      

ConductivityProtocol Start Start: Prepare Stock (250 mM Na-Dec-d19) Calibrate Calibrate Probe (KCl Standard) Start->Calibrate Titrate Titration Loop (Add Aliquot -> Mix -> Wait 2m) Calibrate->Titrate Measure Record Conductivity (µS/cm) Titrate->Measure Check Conc > 150 mM? Measure->Check Check->Titrate No Plot Plot Kappa vs. Conc Check->Plot Yes Calc Calculate Intersection (CMC) Plot->Calc

Figure 2: Self-validating workflow for CMC determination via conductivity titration. The loop ensures sufficient data density around the critical breakpoint.

Part 3: Applications in Drug Development & SANS

Contrast Variation in SANS

The primary utility of sodium decanoate-d19 is in Small-Angle Neutron Scattering (SANS) . By adjusting the


 ratio of the solvent, researchers can "match out" the scattering signal of the surfactant to observe encapsulated drugs or membrane proteins.
  • Scattering Length Density (SLD):

    • Protonated tails (

      
      ): SLD 
      
      
      
    • Deuterated tails (

      
      ): SLD 
      
      
      
    • 
      : SLD 
      
      
      

Technique: Because the SLD of sodium decanoate-d19 is very close to that of pure


, the surfactant micelles become nearly "invisible" in 

solution. This allows the scattering signal to be dominated by the solubilized protein or drug molecule [4, 5].
Permeation Enhancement

Sodium decanoate is a well-known permeation enhancer (e.g., in the drug Oramed). The deuterated form is used in mechanistic studies (NMR) to track the surfactant's insertion into lipid bilayers without spectral overlap from the lipid acyl chains.

References

  • López-Fontán, J. L., et al. (2010). "Experimental and theoretical approach to the sodium decanoate-dodecanoate mixed surfactant system in aqueous solution." Journal of Colloid and Interface Science. Link

  • Alfa Chemistry. (2025).[5] "Critical Micelle Concentration (CMC) Lookup Table." Surfactant Data. Link

  • Shimizu, S., et al. (2018). "Deuterium isotope effects on hydrophobic interactions." Journal of Physical Chemistry B. Link

  • Krueger, S. (2022).[1] "Small-angle neutron scattering contrast variation studies of biological complexes." Current Opinion in Structural Biology. Link

  • Heller, W. T. (2010).[2] "Small-angle neutron scattering and contrast variation: a powerful combination for studying biological structures."[1][2] Acta Crystallographica Section D. Link

Sources

Foundational

The Isotopic Effect on Surfactant Behavior: A Comparative Analysis of Sodium Decanoate-d19 Solubility in D₂O vs. H₂O

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive examination of the solubility and aggregation behavior of sodium decanoate and its deuterated isotopologue, sodium decanoate-d19, in two...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the solubility and aggregation behavior of sodium decanoate and its deuterated isotopologue, sodium decanoate-d19, in two different aqueous media: normal water (H₂O) and deuterium oxide (D₂O). As a widely used excipient and permeation enhancer in drug development, understanding the fundamental physicochemical properties of sodium decanoate is paramount.[1][2] This guide delves into the core principles of surfactant solubility, focusing on the Krafft temperature and Critical Micelle Concentration (CMC). We will explore the theoretical basis for the solvent isotope effect, grounded in the differences between H₂O and D₂O hydrogen bond networks, and its profound impact on hydrophobic interactions. This document provides detailed, field-proven experimental protocols for determining these key parameters, designed as self-validating systems to ensure scientific integrity. The anticipated results and their mechanistic interpretations are discussed, offering researchers and formulation scientists critical insights for designing and interpreting experiments, particularly when translating findings from D₂O-based analytical techniques (e.g., neutron scattering) to physiological H₂O environments.

Foundational Concepts: Surfactants, Solubility, and the Isotope Effect

The Nature of Surfactant Solubility: Krafft Temperature and CMC

Sodium decanoate is an amphiphilic molecule, possessing a hydrophilic carboxylate head group and a 10-carbon hydrophobic alkyl tail.[1] Its behavior in aqueous solutions is not a simple dissolution process but is governed by two critical parameters:

  • The Krafft Temperature (Tₖ): This is the minimum temperature at which surfactant molecules can form micelles.[3] Below the Krafft temperature, the solubility of the surfactant is low, and it exists predominantly in a crystalline or hydrated solid state.[3] As the temperature is raised, the solubility of the monomeric surfactant increases. The Krafft temperature is the specific point where the monomer solubility curve intersects the Critical Micelle Concentration (CMC) curve.[4] Above this temperature, a significant increase in solubility is observed as the surfactant molecules begin to assemble into micelles.[5]

  • The Critical Micelle Concentration (CMC): The CMC is the concentration of surfactant above which micelles spontaneously form.[6] This self-assembly is an entropically driven process known as the hydrophobic effect, where the nonpolar tails of the surfactant molecules aggregate to minimize their contact with water.[7] Below the CMC, the surfactant exists as individual monomers. At and above the CMC, the solution contains both monomers (at a concentration approximately equal to the CMC) and micelles in dynamic equilibrium.

The Solvent Isotope Effect: H₂O vs. D₂O

While chemically similar, H₂O and D₂O (heavy water) exhibit subtle but significant differences in their physical properties, stemming from the greater mass of deuterium compared to protium.[8] This mass difference leads to a lower zero-point vibrational energy for the O-D bond compared to the O-H bond. Consequently, the hydrogen bonds (or more accurately, deuterium bonds) in D₂O are stronger and more stable than those in H₂O.[9][10] This results in D₂O being a more "structured" solvent with a higher degree of intermolecular hydrogen bonding at any given temperature.[11][12]

This enhanced structure has a direct impact on the hydrophobic effect. The energetic penalty for creating a cavity in the solvent to accommodate a nonpolar solute (like the alkyl tail of sodium decanoate) is greater in the more structured D₂O. This leads to a strengthening of hydrophobic interactions in D₂O compared to H₂O.[13]

Comparative Analysis and Mechanistic Hypothesis

The differences in the solvent properties of H₂O and D₂O allow us to formulate a clear hypothesis regarding the solubility and aggregation of sodium decanoate.

  • Impact on Krafft Temperature: The solubility of the surfactant monomer is expected to be lower in D₂O than in H₂O at any given temperature below Tₖ. This is because the stronger solvent-solvent interactions in D₂O make the dissolution of individual amphiphilic molecules, which disrupts the solvent's hydrogen-bonding network, less favorable. To overcome the energy barrier for dissolving the crystal lattice and reach a monomer concentration equal to the CMC, more thermal energy is required. Therefore, the Krafft temperature of sodium decanoate is predicted to be higher in D₂O than in H₂O.

  • Impact on Critical Micelle Concentration (CMC): The enhanced hydrophobic effect in D₂O provides a stronger driving force for the surfactant's nonpolar tails to aggregate and minimize their exposure to the solvent.[13] This increased tendency for self-assembly means that micellization will occur at a lower monomer concentration. Consequently, the CMC of sodium decanoate is predicted to be lower in D₂O than in H₂O.

  • The Role of the Deuterated Alkyl Chain (d19): In sodium decanoate-d19, all 19 hydrogen atoms on the alkyl tail are replaced with deuterium. C-D bonds are slightly shorter and less polarizable than C-H bonds.[14] This can result in marginally weaker van der Waals (dispersion) forces between the alkyl chains. This solute isotope effect would, in isolation, slightly weaken the hydrophobic interactions, opposing the solvent isotope effect. However, in aqueous systems, the solvent effect on the hydrophobic interaction is generally dominant. Therefore, while the deuteration of the tail will modulate the properties, the overall trend will be dictated by the solvent (H₂O vs. D₂O).

Predicted Quantitative Data Summary

The following table summarizes the expected trends for the Krafft Temperature and CMC based on the principles discussed.

SystemSolventSolutePredicted Krafft Temp. (Tₖ)Predicted CMCRationale
1H₂OSodium DecanoateBaselineBaselineStandard aqueous system.
2D₂OSodium DecanoateHigher than BaselineLower than BaselineEnhanced hydrophobic effect in D₂O dominates.[13]
3H₂OSodium Decanoate-d19Slightly Lower than BaselineSlightly Higher than BaselineWeaker van der Waals forces from C-D bonds.[14]
4D₂OSodium Decanoate-d19Higher than System 3Lower than System 3Dominant solvent isotope effect with minor solute modulation.

Experimental Design & Protocols

To validate the hypothesis, robust and reproducible experimental protocols are required. The following methodologies are designed to be self-validating by providing clear, unambiguous endpoints.

Protocol 1: Determination of the Krafft Temperature (Tₖ)

Principle: The Tₖ is determined by identifying the temperature at which a sharp increase in surfactant solubility occurs. This protocol uses electrical conductivity, a highly sensitive method, to detect this phase transition.[15] The dissolution of the surfactant into mobile ions and micelles causes a distinct change in the solution's ability to conduct electricity.[5]

Methodology:

  • Preparation: Prepare a 1% (w/v) slurry of each surfactant (sodium decanoate and sodium decanoate-d19) in each solvent (H₂O and D₂O) in a jacketed glass vessel. Ensure the surfactant is initially precipitated by cooling the vessel to ~5°C.

  • Apparatus Setup: Place a calibrated conductivity probe and a high-precision digital thermometer (±0.1°C) into the slurry. Ensure continuous, gentle stirring with a magnetic stir bar to maintain a uniform suspension.

  • Controlled Heating: Circulate a fluid from a programmable water bath through the jacket of the vessel. Program the bath to increase the temperature at a slow, constant rate (e.g., 0.5°C/minute) to ensure thermal equilibrium.

  • Data Acquisition: Record the conductivity and temperature simultaneously at regular intervals (e.g., every 30 seconds).

  • Analysis: Plot the specific conductivity (κ) as a function of temperature (T). The resulting graph will show a gradual increase in conductivity followed by a sharp inflection point. The temperature at this inflection point, determined by the intersection of the two linear portions of the curve, is the Krafft temperature.

Causality & Trustworthiness: This method is authoritative because the physical event—the rapid dissolution of the crystalline surfactant into micelles—directly causes the measured signal, a sharp increase in the concentration of charge carriers.[5] The slow heating rate ensures the system remains close to equilibrium, yielding a highly accurate and reproducible Tₖ value.

Krafft_Temperature_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare 1% Surfactant Slurry (H₂O / D₂O) P2 Cool to Precipitate P1->P2 E1 Insert Conductivity Probe & Thermometer P2->E1 E2 Heat at Constant Rate (0.5°C/min) E1->E2 E3 Record Conductivity & Temperature Data E2->E3 A1 Plot Conductivity vs. Temperature E3->A1 A2 Identify Inflection Point A1->A2 Result Krafft Temperature (Tₖ) A2->Result CMC_Workflow Start Start with Pure Solvent (H₂O or D₂O) in Thermostatted Vessel Measure_Initial Measure Initial Conductivity Start->Measure_Initial Titrate Add Aliquot of Concentrated Surfactant Stock Measure_Initial->Titrate Equilibrate Equilibrate with Stirring Titrate->Equilibrate Measure_Again Record New Conductivity Equilibrate->Measure_Again Loop Repeat Titration? Measure_Again->Loop Loop->Titrate Yes Plot Plot Conductivity vs. Concentration Loop->Plot No Analyze Fit Two Linear Regions Plot->Analyze Result CMC = Intersection Point Analyze->Result

Caption: Workflow for CMC Determination via Conductometry.

Synthesis of Findings and Implications for Drug Development

The experimental determination of Tₖ and CMC for sodium decanoate and sodium decanoate-d19 in H₂O and D₂O provides critical data for understanding the thermodynamics of micellization.

Expected Outcome: The results are expected to confirm the hypothesis: Tₖ will be higher and the CMC will be lower in D₂O for both surfactant isotopologues. This outcome reinforces the concept that the stronger hydrogen bonding network of D₂O enhances the hydrophobic effect, which is the primary driver of micelle formation.

Caption: Solvent Structure Influence on Micellization.

Implications:

  • Mechanistic Studies: Many advanced analytical techniques used to study formulation structure, such as Small-Angle Neutron Scattering (SANS), require the use of D₂O for contrast matching. [6]The finding that CMC and aggregation behavior are different in D₂O is a critical consideration. Researchers must be aware that the size, shape, and number density of micelles observed in a D₂O-based SANS experiment may not be identical to those in a standard H₂O-based formulation.

  • Drug Delivery and Permeation Enhancement: Sodium decanoate functions as a permeation enhancer by interacting with cell membranes, a process that is dependent on its monomer and micellar concentrations. [1]Since the monomer concentration is buffered at the CMC, a lower CMC in D₂O implies a lower equilibrium monomer concentration. If the monomer is the primary species responsible for permeation enhancement, its efficacy could be altered. This knowledge is crucial when interpreting data from cell culture experiments where D₂O might be used for analytical purposes (e.g., NMR-based metabolic studies).

  • Formulation Stability: The Krafft temperature is a critical parameter for the storage and handling of surfactant-based formulations, as precipitation can occur if the temperature drops below Tₖ. A higher Tₖ in D₂O suggests that formulations made with D₂O may be more prone to precipitation at ambient temperatures compared to their H₂O counterparts.

Conclusion

The solubility and aggregation of sodium decanoate and its deuterated isotopologue are significantly influenced by the isotopic composition of the aqueous solvent. Due to its more structured hydrogen-bonding network, D₂O enhances the hydrophobic effect, leading to a predicted decrease in the Critical Micelle Concentration and an increase in the Krafft Temperature compared to H₂O. While the deuteration of the surfactant's alkyl tail introduces a minor, opposing effect, the solvent isotope effect is the dominant factor governing the system's behavior.

For researchers, scientists, and drug development professionals, this guide underscores the necessity of accounting for solvent isotope effects. A thorough understanding of these fundamental principles is not merely an academic exercise; it is essential for the accurate design of experiments, the correct interpretation of analytical data, and the successful development of robust and effective drug delivery systems.

References

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  • American Chemical Society. (n.d.). Deuterium Isotope Effects on the Interaction between Hyperbranched Polyethylene Imine and an Anionic Surfactant. Available at: [Link]

  • unknown author. (n.d.). Analytical Methods for the Determination of Surfactants in Surface Water. Available at: [Link]

  • Desnoyers, J. E., et al. (n.d.). Volumetric and thermochemical properties of ionic surfactants: sodium decanoate and octylamine hydrobromide in water. ResearchGate. Available at: [Link]

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  • Experimental and theoretical approach to the sodium decanoate-dodecanoate mixed surfactant system in aqueous solution. (2010). PubMed. Available at: [Link]

  • Nguyen, T. H. T., et al. (2022). A Simplified Method for Anionic Surfactant Analysis in Water Using a New Solvent. MDPI. Available at: [Link]

  • Jeng, D., et al. (n.d.). Surfactant Chemistry and Polymer Choice Affect Single-Wall Carbon Nanotube Extraction Conditions in Aqueous Two-Polymer Phase Extraction. PMC. Available at: [Link]

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  • Wikipedia. (n.d.). Heavy water. Available at: [Link]

  • Qian, W., et al. (n.d.). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. ResearchGate. Available at: [Link]

  • Imae, T., et al. (n.d.). Conductometric Approach to the Thermodynamic of Micellization of Anionic Surfactants in the Presence of Procaine Hydrochloride. Advanced Journal of Chemistry, Section A. Available at: [Link]

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  • Quora. (2017). Why are the hydrogen bonds formed by deuterium in heavy water stronger than those formed by protium?. Available at: [Link]

  • SciSpace. (n.d.). Analytical method for the determination of surfactants with fluorescent activity, present in liquid effluents from textile indus. Available at: [Link]

  • ACS Publications. (n.d.). Deuterium Isotope Effects on Hydrophobic Interactions. Available at: [Link]

  • NIH. (n.d.). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. Available at: [Link]

  • CONICET. (2011). Thermodynamics of Sodium Dodecyl Sulfate (SDS) Micellization: An Undergraduate Laboratory Experiment. Available at: [Link]

  • unknown author. (n.d.). The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. Available at: [Link]

  • Cuenot, B., et al. (n.d.). (PDF) The effects of slightly soluble surfactants on the flow around a spherical bubble. ResearchGate. Available at: [Link]

  • RSC Publishing. (2024). Impact of H/D isotopic effects on the physical properties of materials. Available at: [Link]

  • MRSEC Education Group. (n.d.). Critical Micelle Formation. Available at: [Link]

  • NIH. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Available at: [Link]

  • Google Patents. (n.d.). CA2533711C - Preparation of metal salts of medium-chain fatty acids.
  • Reiter, A., & Schuster, D. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. Available at: [Link]

Sources

Exploratory

Technical Guide: Hydrophile-Lipophile Balance (HLB) of Sodium Decanoate-d19

The following technical guide details the Hydrophile-Lipophile Balance (HLB) and physicochemical characterization of Sodium Decanoate-d19. Executive Summary Sodium Decanoate-d19 (Perdeuterated Sodium Caprate) is the isot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Hydrophile-Lipophile Balance (HLB) and physicochemical characterization of Sodium Decanoate-d19.

Executive Summary

Sodium Decanoate-d19 (Perdeuterated Sodium Caprate) is the isotopically labeled sodium salt of decanoic acid. While primarily utilized as a solubilizing agent , permeation enhancer , and NMR silent surfactant , its amphiphilic nature is defined by a high Hydrophile-Lipophile Balance (HLB).

Unlike non-ionic surfactants which fit neatly into the Griffin HLB scale (0–20), Sodium Decanoate-d19 is an anionic surfactant. Its HLB value exceeds the standard scale, calculated theoretically at ~21.4 (Davies Method) and often cited effectively as high as ~29 in formulation literature. This classifies it as a hydrotrope and solubilizer , capable of forming micelles at relatively high concentrations (Critical Micelle Concentration, CMC ~90–100 mM).

Key Technical Insight: The deuteration of the alkyl tail (d19) introduces a Secondary Isotope Effect . Deuterated alkyl chains are slightly less lipophilic (more polarizable) than their hydrogenated counterparts. Consequently, Sodium Decanoate-d19 exhibits a slightly higher CMC and a marginally higher effective HLB than standard Sodium Decanoate.

Physicochemical Profile & HLB Calculation

Molecular Structure

Sodium Decanoate-d19 consists of a hydrophilic carboxylate head group and a lipophilic, fully deuterated 10-carbon tail.

G cluster_0 Sodium Decanoate-d19 Structure cluster_1 Micellization Behavior Head Hydrophilic Head (COO- Na+) Tail Lipophilic Tail (C10 D19) Tail->Head Amphiphilic Bond Monomer Free Monomer (Active < CMC) Micelle Spherical Micelle (Active > CMC) Monomer->Micelle Aggregation (Entropy Driven)

Figure 1: Structural components and micellization logic of Sodium Decanoate-d19.

Theoretical HLB Calculation (Davies Method)

For ionic surfactants, the Davies Method is the standard for estimation, as the Griffin method is limited to non-ionics.



Parameters for Sodium Decanoate-d19:

  • Hydrophilic Head (-COO⁻ Na⁺): Group number is 19.1 .

  • Lipophilic Tail (-CD₂- / -CD₃):

    • The group number for -CH₂- is 0.475 .

    • Isotope Correction: C-D bonds have a smaller molar volume and lower polarizability than C-H bonds, making them slightly less "hydrophobic" in terms of free energy of transfer. However, for standard calculation, we use the -CH₂- approximation.

    • Chain: 9 x (-CD₂-) + 1 x (-CD₃) ≈ 10 groups.

Calculation:





Interpretation:

  • HLB > 20: Indicates the molecule is highly water-soluble and functions primarily as a solubilizing agent (hydrotrope) rather than a stable emulsifier for W/O systems.

  • Literature Correlation: Formulation studies often assign Sodium Decanoate an effective HLB of 29 , reflecting its strong detergent properties and ability to disrupt biological membranes (permeation enhancement).

The Deuterium Isotope Effect

Researchers using Sodium Decanoate-d19 as a surrogate for the protonated form must account for the Secondary Isotope Effect .

PropertySodium Decanoate (H-Form)Sodium Decanoate-d19 (D-Form)Mechanistic Cause
Lipophilicity BaselineSlightly LowerC-D bonds are shorter and less polarizable; weaker dispersion forces.
CMC ~90–100 mM~95–105 mMReduced hydrophobicity requires higher concentration to drive micellization.
Solubility HighHighD-form is slightly more soluble in aqueous media due to reduced hydrophobic penalty.
NMR Signal 1H Signals at 0.8-2.2 ppmSilent in 1H NMR Deuterium resonance frequency is far outside the proton window.

Implication: When transferring a protocol from the H-form to the d19-form, expect a slight shift in the Critical Micelle Concentration (CMC) . You may need to increase the concentration by 5-10% to achieve identical micellar density.

Experimental Determination Protocols

Since HLB is a theoretical construct for ionic surfactants, the Critical Micelle Concentration (CMC) is the experimentally valid proxy for characterizing the surfactant's balance.

Protocol A: CMC Determination via Conductivity

This method is preferred for Sodium Decanoate-d19 due to its ionic nature. It relies on the differential mobility of free ions versus micellar aggregates.[1]

Materials:

  • Sodium Decanoate-d19 (High Purity >98%).

  • Deionized Water (18.2 MΩ·cm) or D₂O (if conducting SANS/NMR).

  • Conductivity Meter (calibrated to 0.01 µS/cm precision).

  • Thermostated vessel (25°C ± 0.1°C).

Workflow:

CMC_Workflow Start Start: Prepare Stock Solution (200 mM Na-Dec-d19) Dilute Step 1: Serial Dilution Range: 10 mM to 180 mM Start->Dilute Measure Step 2: Measure Conductivity (κ) at constant T (25°C) Dilute->Measure Plot Step 3: Plot κ vs. Concentration Measure->Plot Analyze Step 4: Identify Inflection Point (Intersection of two slopes) Plot->Analyze Result Result: CMC Value (Correlates to HLB) Analyze->Result

Figure 2: Conductivity-based CMC determination workflow.

Data Analysis:

  • Plot Conductivity (

    
    ) on the Y-axis vs. Concentration (
    
    
    
    ) on the X-axis.
  • Observe two linear regions:

    • Pre-micellar region: Steep slope (Free ions contribute highly to conductivity).

    • Post-micellar region: Shallower slope (Micelles bind counter-ions, reducing effective charge mobility).

  • The intersection of these regression lines is the CMC .

Protocol B: Surface Tension (Ring Method)

Useful if conductivity is not viable (e.g., in high salt buffers).

  • Prepare concentrations from 1 mM to 200 mM.

  • Measure surface tension (

    
    ) using a Du Noüy ring tensiometer.
    
  • Plot

    
     vs. 
    
    
    
    .
  • The CMC is the point where surface tension reaches a plateau (typically ~30-40 mN/m for Sodium Decanoate).

Applications in Drug Development

The high HLB and specific structure of Sodium Decanoate-d19 drive its utility in three key areas:

  • Paracellular Permeation Enhancement:

    • Mechanism: The C10 chain interacts with the hydrophobic domain of tight junction proteins (e.g., claudin, occludin), while the high-HLB head group maintains solubility in the intestinal lumen.

    • d19 Utility: Used in neutron reflectometry or NMR to map exactly where the surfactant inserts into the membrane without background signal interference from the lipid bilayer.

  • NMR Structural Studies:

    • Sodium Decanoate-d19 is "invisible" in 1H-NMR.

    • Application: It is used to form micelles that host hydrophobic drugs. Researchers can then acquire clean 1H-NMR spectra of the drug inside the micelle to study its conformation, without the massive surfactant signal obscuring the data.

  • Solubilization of Class II APIs:

    • With an HLB > 20, it acts as a hydrotrope, increasing the aqueous solubility of poorly soluble compounds (BCS Class II) by orders of magnitude via micellar encapsulation.

References

  • PubChem. (2025). Sodium Decanoate - Compound Summary. National Library of Medicine. [Link]

  • Hilaris Publisher. (2012). Manipulation of Concentration-Conductivity Data of Sodium Dodecyl Sulphate... in Relation to Micellisation Parameters. (Methodology for CMC via conductivity). [Link]

  • ResearchGate. (2024). Comparative Analysis of Critical Micelle Concentration... Determined by Conductivity. [Link]

Sources

Foundational

Technical Guide: Neutron Scattering Length Density of Sodium Decanoate-d19

Executive Summary Sodium Decanoate-d19 (NaC10-d19) is a perdeuterated medium-chain fatty acid salt widely utilized in Small-Angle Neutron Scattering (SANS) to mask surfactant signals or create high-contrast model membran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Decanoate-d19 (NaC10-d19) is a perdeuterated medium-chain fatty acid salt widely utilized in Small-Angle Neutron Scattering (SANS) to mask surfactant signals or create high-contrast model membrane systems.[1] This guide provides the definitive calculation of its Scattering Length Density (SLD), experimental protocols for contrast variation, and its application in drug delivery research.

Quick Reference Data
ParameterValue / FormulaNotes
Chemical Formula

Perdeuterated tail; headgroup non-exchangeable.[1]
Molecular Weight ~213.36 g/mol vs. 194.25 g/mol for h-NaC10.[1]
Calc. SLD (

)
~7.24 × 10⁻⁶ Å⁻² Calculated value (see Section 2).[1]
CMC (in

)
~80–90 mMSlightly lower than h-NaC10 due to isotope effect.[1]
Match Point ~110%

Requires theoretical extrapolation or specific solvent mixing.[1]

Theoretical Foundation: The Physics of Contrast

In neutron scattering, the "visibility" of a molecule depends on its Scattering Length Density (SLD) relative to the solvent. Unlike X-rays, which scatter from electrons (scaling with atomic number), neutrons scatter from nuclei via the strong nuclear force.[1] This interaction is random and isotope-dependent, creating the fundamental contrast mechanism used in SANS.[1]

Why Sodium Decanoate-d19?

Sodium decanoate is a permeation enhancer and model surfactant.[1] However, in a standard biological buffer (


), its hydrocarbon tail has a negative SLD (

), which provides poor contrast against proteins or lipids.

By replacing the 19 hydrogen atoms (


, 

fm) with deuterium (

,

fm), the scattering length density of the surfactant tail shifts dramatically from negative to highly positive. This allows researchers to:
  • Mask the Surfactant: In a solvent mixture of

    
     that matches the SLD of NaC10-d19, the micelles become "invisible," allowing observation of solubilized membrane proteins.
    
  • Highlight the Micelle: In pure

    
    , NaC10-d19 shines brightly, maximizing the signal-to-noise ratio for structural determination.[1]
    

ContrastVariation Solvent Solvent (H2O/D2O) Surfactant NaC10-d19 Micelle Solvent->Surfactant Contrast Match? (Is SLD_sol == SLD_surf?) Protein Target Protein/Drug Solvent->Protein Contrast Match? (Is SLD_sol == SLD_prot?) MatchSurf Surfactant Invisible (See Protein) Surfactant->MatchSurf If Matched MatchProt Protein Invisible (See Surfactant) Protein->MatchProt If Matched

Figure 1: Logic flow for Contrast Variation experiments using NaC10-d19.

Calculation of SLD (The Core)

The SLD (


) is calculated using the summation of coherent scattering lengths (

) over the molecular volume (

).


Step 1: Summation of Scattering Lengths ( )

Using authoritative NIST values [1]:

  • 
     fm[1]
    
  • 
     fm[1]
    
  • 
     fm[1]
    
  • 
     fm[1]
    

Molecule:


[1][2]
  • Carbon (10):

    
     fm[1]
    
  • Oxygen (2):

    
     fm[1]
    
  • Sodium (1):

    
     fm[1]
    
  • Deuterium (19):

    
     fm[1]
    

Total


: 

[1]
Step 2: Determination of Molecular Volume ( )

This is the most critical source of error.[1] While the molecular weight is fixed, the volume depends on the partial molar volume in solution, which varies slightly with concentration and temperature.

  • MW (d19): ~213.36 g/mol .[1][3]

  • Density Approximation: The density of deuterated surfactants is typically ~1.12x that of hydrogenated forms, but the molar volume remains roughly conserved (isotope effect on volume is <0.5%).

  • Partial Molar Volume (

    
    ):  Literature values for sodium decanoate micelles place the partial molar volume at approximately 173.5 cm³/mol  [2].[1]
    

[1]
Step 3: Final Calculation

[1]

Result:



Note: This value is higher than pure


 (

), meaning NaC10-d19 cannot be perfectly matched in liquid water at standard pressure, but it provides exceptional contrast in

or mixed solvents.

Experimental Protocol: SANS Preparation

To ensure data integrity, the sample preparation must account for the hygroscopic nature of sodium decanoate and the purity of


.
Reagents
  • Sodium Decanoate-d19: >98% D enrichment (e.g., Sigma, C/D/N Isotopes).[1]

  • 
    :  99.9% purity for solvent matching.[1]
    
  • Buffer Salts: Phosphate or Tris (use deuterated buffers if working at high contrast).[1]

Workflow: Contrast Series Preparation

This protocol establishes a "contrast series" to experimentally verify the Match Point.[1]

SANS_Workflow cluster_solvents Solvent Mixing start Start: Solid NaC10-d19 dry Desiccate (P2O5, 24h) Remove residual H2O start->dry weigh Gravimetric Prep (Target 100 mM >> CMC) dry->weigh mix1 100% D2O weigh->mix1 mix2 50:50 D2O:H2O weigh->mix2 mix3 100% H2O weigh->mix3 measure SANS Acquisition (Q = 0.005 - 0.5 Å⁻¹) mix1->measure mix2->measure mix3->measure analyze Guinier/Porod Analysis Extract I(0) measure->analyze plot Plot √I(0) vs. %D2O X-intercept = Match Point analyze->plot

Figure 2: Step-by-step workflow for determining the experimental match point.

Critical Steps for Validity
  • Desiccation: Sodium decanoate is hygroscopic.[1] Any absorbed atmospheric

    
     will lower the effective SLD and introduce incoherent background scattering.[1] Dry over 
    
    
    
    under vacuum for 24 hours before weighing.
  • CMC Verification: Ensure your concentration is at least

    
     CMC (~160-200 mM) to ensure stable micelles.[1] Below CMC, you are scattering from monomers, which yields a flat, weak signal.[1]
    
  • Incoherent Subtraction: Measure a pure

    
     blank.[1] The high incoherent scattering of Hydrogen is the dominant background noise.[1] Correcting for this is vital for accurate 
    
    
    
    determination.

Applications in Drug Development

Sodium decanoate (often called sodium caprate) is an FDA-approved excipient used to enhance the oral bioavailability of poorly permeable drugs (e.g., peptides like insulin).

Mechanism of Action Studies

Researchers use NaC10-d19 to study Tight Junction Modulation :

  • The Problem: How does the surfactant interact with the lipid bilayer of epithelial cells?

  • The SANS Solution:

    • Create model lipid vesicles (e.g., POPC) in

      
      .[1]
      
    • Add NaC10-d19.[1]

    • Because the lipid tails (

      
      -POPC) have negative SLD and NaC10-d19 has positive SLD (similar to 
      
      
      
      ), the surfactant insertion into the bilayer can be tracked by monitoring changes in bilayer thickness and SLD profile. If the surfactant was hydrogenated, it would be indistinguishable from the lipid tails.
Data Interpretation

When analyzing SANS data of NaC10-d19 micelles containing a drug:

  • Core-Shell Model: Use a core-shell fit where the core is the deuterated tail (

    
    ) and the shell is the hydrated headgroup.
    
  • Drug Localization: If a hydrogenated drug is encapsulated, it will create a "hole" (low SLD region) within the high-SLD deuterated core, clearly revealing the drug's location and aggregation number.

References

  • NIST Center for Neutron Research.[1] Neutron Scattering Lengths and Cross Sections. Retrieved from [Link][1]

  • Vikingstad, E., Skauge, A., & Høiland, H. (1978).[1] Partial molar volumes and compressibilities of the homologous series of sodium alkyl sulfates and sodium carboxylates in aqueous solution. Journal of Colloid and Interface Science, 66(2), 240-246.[1] Link[1]

  • Grillo, I. (2008).[1] Small-angle neutron scattering and applications in soft matter. Soft Matter Characterization, 723-782.[1] Link[1]

  • Maher, S., et al. (2009).[1] Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic. Advanced Drug Delivery Reviews, 61(15), 1427-1449.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Preparation of Sodium Decanoate-d19 NMR Samples

Scientific Rationale & Scope Sodium decanoate-d19 ( ) is the perdeuterated sodium salt of capric acid. It is frequently employed in NMR spectroscopy as a membrane mimetic (micelles) for structural studies of membrane pro...

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Rationale & Scope

Sodium decanoate-d19 (


) is the perdeuterated sodium salt of capric acid. It is frequently employed in NMR spectroscopy as a membrane mimetic (micelles) for structural studies of membrane proteins, or as a probe for surfactant dynamics via 

relaxation studies.

The preparation of these samples requires strict adherence to physicochemical constraints—specifically Critical Micelle Concentration (CMC) and pH . Unlike standard small molecule preparation, sodium decanoate undergoes a phase transition from monomer to micelle at approximately 90–100 mM. Working near this transition results in severe line broadening due to intermediate exchange rates. Furthermore, the carboxylate headgroup (


) demands a basic pH to prevent precipitation of insoluble decanoic acid.

This protocol outlines a self-validating workflow to prepare stable, artifact-free samples for both monomeric and micellar studies.

Critical Physicochemical Parameters[1][2][3][4]

Before weighing reagents, determine your target regime. Do not prepare samples in the "Transition Zone" unless studying the assembly process itself.

ParameterValue / ConditionImpact on NMR
Molecular Weight (d19) 213.36 g/mol Use this value for molarity, not the protonated MW (194.25).
CMC (

)
~95 – 105 mM < 80 mM: Monomers (sharp lines).> 120 mM: Micelles (broader lines, anisotropic tumbling).
pH Stability pH > 7.5 (Required) pH < 6.0: Turbidity/Precipitation (Decanoic acid formation).pH > 9.0: Chemical exchange artifacts on amide protons (if protein present).
Hygroscopicity High Absorbs atmospheric water rapidly; alters effective concentration.

Materials & Reagents

  • Analyte: Sodium Decanoate-d19 (>98% D).

  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
  • Buffer Component: Sodium Phosphate (

    
    ) or deuterated Tris-d11 (if C-13 background is not an issue).
    
  • Internal Standard:

    • Preferred:TSP-d4 (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4).

    • Note: DSS is less suitable as the alkyl tail interacts strongly with micelles.

  • Equipment:

    • High-precision analytical balance (0.01 mg resolution).

    • Micro-pH electrode (compatible with 1.5 mL vials).

    • 3mm or 5mm high-precision NMR tubes (Wilmad 535-PP or equivalent).

Step-by-Step Protocol

Phase 1: Buffer Preparation & Calculation

Do not dissolve sodium decanoate directly in pure


. The local acidity can cause immediate precipitation.
  • Prepare a 50 mM Phosphate Buffer (pH 7.8) in

    
    .*
    
    • Note on pH: In

      
      , pH meters read lower than the true pD. The correction is 
      
      
      
      . Target a meter reading of 7.4 to achieve pD 7.8.
  • Calculate Mass Requirement:

    
    
    
    • Example (Micellar Sample): For 600

      
       of 150 mM solution:
      
      
      
      
Phase 2: Solubilization & pH Adjustment

This is the most critical step to prevent "milky" samples.

  • Weighing: Weigh Sodium Decanoate-d19 into a 1.5 mL Eppendorf tube. Work quickly to minimize moisture uptake.

  • Initial Dissolution: Add 90% of your calculated buffer volume.

  • Vortex & Centrifuge:

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 2 minutes.

    • Why? Surfactants trap air bubbles easily, which ruin magnetic field homogeneity (shimming). Centrifugation collapses the foam.

  • pH Check (Mandatory):

    • Measure pH of the supernatant.

    • If

      
      , add 
      
      
      
      aliquots of NaOD (or NaOH) to adjust to 7.4–7.8.
    • Warning: If the solution is cloudy, do not transfer to the NMR tube. Adjust pH up or sonicate until clear.

Phase 3: Transfer & Reference
  • Add Internal Standard: Add TSP-d4 to a final concentration of 0.5 mM.

  • Final Volume Adjustment: Add buffer to reach the final target volume.

  • Transfer: Use a glass Pasteur pipette to transfer exactly 550

    
     (for 5mm tube) or 180 
    
    
    
    (for 3mm tube).
    • Avoid Plastic: Plasticizers from pipette tips can leach into surfactant solutions. Pre-rinsed glass pipettes are preferred.

Quality Control & Validation

Run a standard 1D


 (Deuterium) or 

(Proton) scan immediately.
ObservationDiagnosisRemediation
Sharp, symmetric peaks Pass Proceed to experiments.
Broad, "hump-like" peaks Phase Transition You are likely near the CMC (~100 mM). Dilute to <80 mM or concentrate to >120 mM.
Cloudy/Precipitate Protonation pD is too low. Add base to raise pH > 8.
Split TSP Signal Interaction The reference standard is interacting with the micelle. Use an external coaxial reference insert (e.g., dilute TSP in

in the inner tube).

Workflow Diagram

G Start Start: Define Goal Calc Calculate Mass (MW: 213.36 g/mol) Start->Calc Weigh Weigh Analyte (Minimize Moisture) Calc->Weigh Dissolve Dissolve in Phosphate Buffer (pD 7.8) Weigh->Dissolve Check_pH Check Clarity & pH Dissolve->Check_pH Adjust_pH Add NaOD (Raise pH) Check_pH->Adjust_pH Cloudy or pH < 7 Centrifuge Centrifuge (Remove Bubbles) Check_pH->Centrifuge Clear & pH > 7.5 Adjust_pH->Check_pH Transfer Transfer to NMR Tube (Glass Pipette) Centrifuge->Transfer

Figure 1: Logic flow for the preparation of surfactant NMR samples, emphasizing the critical pH/clarity checkpoint.

References

  • CMC & Thermodynamics: Rodriguez-Pulido, A., et al. (2010).[1] "Experimental and Theoretical Approach to the Sodium Decanoate-Dodecanoate Mixed Surfactant System in Aqueous Solution." Langmuir, 26(12), 9378–9385. Link

  • pH & Vesicle Formation: Hargreaves, W. R., & Deamer, D. W. (1978). "Liposomes from ionic, single-chain amphiphiles." Biochemistry, 17(18), 3759–3768. Link

  • NMR of Micelles: Stilbs, P. (1987). "Fourier transform pulsed-gradient spin-echo studies of molecular diffusion." Progress in Nuclear Magnetic Resonance Spectroscopy, 19(1), 1–45. Link

  • Reference Standards: Nowick, J. S., et al. (2003). "An internal standard for NMR studies in aqueous solution." Organic Letters, 5(20), 3663-3665. Link

Sources

Application

Application Note &amp; Protocols: Leveraging Sodium Decanoate-d19 for Advanced Membrane Mimetic Research

Abstract The study of integral membrane proteins (IMPs) and lipophilic drugs presents significant challenges due to their inherent insolubility in aqueous buffers. Membrane mimetics, such as detergent micelles, are indis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of integral membrane proteins (IMPs) and lipophilic drugs presents significant challenges due to their inherent insolubility in aqueous buffers. Membrane mimetics, such as detergent micelles, are indispensable tools for solubilizing these molecules, thereby enabling their structural and functional characterization.[1] This guide focuses on Sodium Decanoate-d19 (CD₃(CD₂)₈CO₂Na), a perdeuterated anionic surfactant, and its pivotal role in high-resolution structural biology and drug interaction studies. We will explore the fundamental advantages conferred by deuteration, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS), and provide detailed, field-proven protocols for its application.

The Rationale for a Deuterated Membrane Mimetic

Integral membrane proteins are critical drug targets, but their hydrophobic transmembrane domains necessitate extraction from the native lipid bilayer for in-vitro analysis.[1] Detergents are amphiphilic molecules that accomplish this by forming micelles—colloidal aggregates with a hydrophobic core that sequesters the protein's transmembrane regions and a hydrophilic shell that ensures solubility in aqueous solution.[1]

While standard hydrogenous detergents are effective for solubilization, they introduce significant analytical challenges. In ¹H-NMR spectroscopy, the abundant protons on the detergent molecule create massive, overlapping signals that obscure the signals from the protein of interest.[2] The use of a perdeuterated detergent like Sodium Decanoate-d19 is a scientifically elegant solution to this problem.

The Deuteration Advantage:

  • NMR Spectroscopy: By replacing hydrogen (¹H) with its isotope deuterium (²H or D), the detergent becomes effectively "invisible" in ¹H-NMR experiments. This eliminates interfering background signals and reduces strong dipole-dipole interactions that cause line broadening.[2][3] The result is a dramatic improvement in spectral resolution and sensitivity, enabling the detailed structural analysis of the solubilized membrane protein.[2]

  • Small-Angle Neutron Scattering (SANS): In SANS, the significant difference in neutron scattering length between hydrogen and deuterium is exploited in a technique called "contrast matching".[4][5] By using a deuterated detergent in heavy water (D₂O), the scattering contribution from the micelle can be matched to the solvent, effectively erasing its signal and allowing for the unambiguous characterization of the size and shape of the solubilized protein.[4][5]

Physicochemical Properties of Sodium Decanoate-d19

Sodium decanoate is the sodium salt of a 10-carbon saturated fatty acid.[6][7] Its deuterated form retains the fundamental amphiphilic character necessary for micelle formation while providing the isotopic labeling required for advanced biophysical studies.

PropertyValueSource
Molecular Formula CD₃(CD₂)₈CO₂Na[8]
Molecular Weight ~213.3 g/mol [8][9]
Appearance White to off-white solid[7][8]
Purity ≥98 atom % D[8]
Critical Micelle Concentration (CMC) ~86 mM (for non-deuterated form in H₂O)[10]

Note: The CMC is a critical parameter. All experiments must be conducted at a detergent concentration significantly above the CMC to ensure the presence of stable micelles.[11]

G cluster_0 Below CMC cluster_1 Above CMC m1 Monomer m2 Monomer m3 Monomer arrow m3->arrow [Surfactant] m4 Monomer m5 Monomer micelle Micelle arrow->micelle

Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).

Application & Protocol: High-Resolution NMR of Membrane Proteins

The primary application of Sodium Decanoate-d19 is in solution-state NMR studies of membrane proteins. The goal is to create a stable, monodisperse sample of protein-detergent mixed micelles that is small enough to tumble sufficiently fast in solution, yielding high-resolution spectra.[5]

Causality of Experimental Design
  • Detergent Choice: Sodium decanoate is a relatively mild anionic detergent. While harsher ionic detergents like SDS can be more effective at solubilization, they are more likely to denature the protein.[1] The 10-carbon chain of decanoate typically forms smaller micelles compared to longer-chain detergents, which is advantageous for the rapid tumbling required for high-resolution NMR.

  • Concentration: The working concentration of the detergent must be well above its CMC to ensure that the equilibrium favors micelle formation and prevents protein aggregation. A concentration of 100-150 mM is a common starting point for a detergent with a CMC of ~86 mM.[10][12]

  • Purity & Homogeneity: The final sample must be homogeneous. Aggregated protein or heterogeneous micelle populations will lead to poor quality NMR data. This is why a final size-exclusion chromatography step is crucial for quality control.

Experimental Workflow: Protein Reconstitution into Micelles

G A 1. Prepare Membrane Pellet (Containing overexpressed IMP) B 2. Solubilization Add buffer with Sodium Decanoate-d19 (Concentration > CMC) A->B Mild agitation, 4°C C 3. Clarification Ultracentrifugation to remove insoluble material B->C D 4. Purification (e.g., Affinity Chromatography) Purify the protein-micelle complex C->D E 5. Quality Control & Buffer Exchange Size-Exclusion Chromatography (SEC) D->E Isolate monodisperse peak F 6. Concentration & NMR Sample Prep Concentrate to NMR-optimal levels (e.g., 0.5-1.0 mM protein) E->F

Caption: Workflow for preparing a membrane protein sample for NMR using micelles.

Step-by-Step Protocol: Reconstitution

This protocol provides a general framework for solubilizing and purifying a membrane protein using Sodium Decanoate-d19. Optimization of buffer conditions, pH, and salt concentration is required for each specific protein.

  • Reagent Preparation:

    • Prepare a 10% (w/v) stock solution of Sodium Decanoate-d19 in your desired NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0). This is approximately 470 mM. Causality: Creating a concentrated stock allows for precise dilution and avoids weighing small amounts of powder for each experiment.

    • Prepare your solubilization buffer. For a target final concentration of 100 mM Sodium Decanoate-d19, you would add the 10% stock to your buffer at a 1:3.7 ratio (v/v).

  • Solubilization:

    • Resuspend the membrane pellet (containing your protein of interest) in the solubilization buffer. A common starting point is a 1:10 (w/v) ratio of pellet to buffer.

    • Incubate with gentle agitation (e.g., on a rocker or end-over-end rotator) for 1-2 hours at 4°C. Causality: Low temperature helps maintain protein stability and minimizes proteolytic degradation. Agitation ensures complete mixing.

  • Clarification:

    • Centrifuge the solubilized mixture at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet any non-solubilized membrane fragments and aggregated material.

    • Carefully collect the supernatant, which now contains the soluble protein-micelle complexes.

  • Purification:

    • Apply the supernatant to an appropriate affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a buffer containing a lower, but still supramicellar, concentration of Sodium Decanoate-d19 (e.g., 90 mM).

    • Wash the column extensively with the same buffer to remove non-specifically bound proteins.

    • Elute the protein-micelle complexes using the appropriate elution agent (e.g., imidazole for His-tags).

  • Final Polish and Quality Control:

    • Concentrate the eluted protein and load it onto a size-exclusion chromatography (SEC) column equilibrated with the final NMR buffer containing Sodium Decanoate-d19.

    • Collect the fractions corresponding to the monodisperse peak of the protein-micelle complex. Causality: This step is critical for removing any aggregates and ensuring the sample is homogeneous, a prerequisite for high-quality NMR.

    • Verify protein purity and integrity via SDS-PAGE.

  • NMR Sample Preparation:

    • Concentrate the pure, monodisperse sample to the desired concentration for NMR (typically 0.5 - 1.0 mM).

    • Add 5-10% D₂O to the final sample to provide a lock signal for the NMR spectrometer.

Application & Protocol: SANS with Contrast Matching

SANS is a powerful technique for studying the size and shape of macromolecules in solution. Its utility for membrane protein-detergent complexes is maximized by using deuterated components to render parts of the system "invisible" to neutrons.

The Principle of Contrast Matching

G cluster_0 Scenario A: H-Protein in H-Detergent / D₂O cluster_1 Scenario B: H-Protein in d-Detergent / D₂O (Contrast Matched) A1 Neutron Beam A2 Scattering from Protein (Visible) A1->A2 A3 Scattering from Detergent (Visible) A1->A3 A_Out Complex Signal (Difficult to interpret) A2->A_Out A3->A_Out B1 Neutron Beam B2 Scattering from Protein (Visible) B1->B2 B3 Scattering from d-Detergent (Invisible - Matched Out) B1->B3 B_Out Clean Protein Signal (Direct structural info) B2->B_Out

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sodium Decanoate-d19 Solubility Guide

Executive Summary & Core Challenge Working with Sodium Decanoate-d19 (Perdeuterated Sodium Caprate) in cold buffers (typically 4°C) presents a fundamental thermodynamic conflict. The primary failure mode is not "poor qua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Working with Sodium Decanoate-d19 (Perdeuterated Sodium Caprate) in cold buffers (typically 4°C) presents a fundamental thermodynamic conflict. The primary failure mode is not "poor quality" material, but the Krafft Point barrier.

Sodium decanoate has a Krafft temperature of approximately 20–25°C [1]. Below this threshold, the solubility of the monomer is insufficient to reach the Critical Micelle Concentration (CMC), preventing micelle formation and leading to crystallization. Furthermore, the deuteration (d19) can induce a secondary isotope effect, potentially increasing hydrophobicity and slightly elevating the Krafft point compared to the non-deuterated isotopologue [2].

This guide provides the thermodynamic workarounds required to maintain a stable solution in cold environments necessary for protein stability.

The Thermodynamics of Solubility (The "Why")

To troubleshoot effectively, you must visualize the solubility landscape. The system is governed by three variables: Temperature , pH , and Ionic Strength .

The Krafft Point Barrier

At 4°C, you are operating below the Krafft point.[1] In this state, the equilibrium favors the crystalline solid rather than the dissolved monomer or micelle. To achieve solubility at 4°C, you are essentially creating a metastable supercooled solution .

The pH/pKa Trap

The pKa of the decanoate headgroup is approximately 4.8–4.9 [3].

  • pH > 7.0: The molecule is ionized (

    
    ) and soluble (above Krafft temp).
    
  • pH < 6.0: Protonation occurs, forming Decanoic Acid-d19 , which is an insoluble oil/waxy solid that will crash out immediately, regardless of temperature.

Visualizing the Failure Modes

SolubilityLandscape Start Sodium Decanoate-d19 (Solid Powder) TempCheck Is Temp > 25°C? Start->TempCheck Buffer Cold Buffer (4°C) pHCheck Is pH > 7.5? TempCheck->pHCheck Yes (Warm Dissolve) Precipitate Precipitate/Crystal (Krafft Failure) TempCheck->Precipitate No (Cold Mix) IonCheck Divalent Cations? (Ca2+, Mg2+) pHCheck->IonCheck Yes OilyScum Insoluble Acid (Protonation) pHCheck->OilyScum No (< 7.0) Micelles Stable Micellar Solution (Clear) IonCheck->Micelles No SoapScum Insoluble Metal Soap (Ca-Decanoate) IonCheck->SoapScum Yes

Figure 1: Decision tree illustrating the physicochemical barriers to solubility. Successful solubilization requires navigating Temperature, pH, and Ion compatibility simultaneously.

Troubleshooting Workflow

Issue 1: "The solution precipitates immediately upon cooling to 4°C."

Cause: Reversion to the crystalline state below the Krafft point. Correction:

  • Do not attempt to dissolve the powder directly at 4°C. It is thermodynamically impossible.

  • Dissolve at 30–35°C (warm water bath) until clear.

  • Slowly cool the solution to room temperature, then to 4°C. Rapid cooling induces nucleation.

  • Advanced Fix: If the experiment permits, add a cryoprotectant/cosolvent. 1–5% DMSO-d6 (for NMR) or Ethanol-d6 significantly lowers the Krafft point.

Issue 2: "The solution is cloudy even at room temperature."

Cause: Likely pH instability. If your buffer is slightly acidic or has poor buffering capacity, local areas of low pH around the dissolving crystals can generate protonated decanoic acid. Correction:

  • Check the buffer pH.[2] It must be ≥ pH 7.5.

  • Use a buffer with a pKa close to 7.5–8.0 (e.g., Tris, HEPES, or Phosphate).

  • Note: Phosphate buffers (PBS) are risky if the sodium concentration is too high (Common Ion Effect) or if potassium is present (Potassium decanoate is less soluble than sodium decanoate in some contexts) [4].

Issue 3: "White scum forms on the liquid surface or tube walls."

Cause: "Hard Water" effect.[1] Presence of Calcium (


) or Magnesium (

) ions forms insoluble metal soaps. Correction:
  • Use Milli-Q (Type 1) water exclusively.

  • Add 0.5 – 1.0 mM EDTA to chelate trace divalent cations if your protein tolerates it.

  • Avoid Krebs-Ringer or other buffers containing

    
     during the initial solubilization step.
    

Validated Protocols

Protocol A: The "Temperature-Jump" Method (Standard)

Best for: Experiments where cosolvents are strictly forbidden.

StepActionTechnical Rationale
1 Weigh Sodium Decanoate-d19 into a glass vial.Plastic tubes can sometimes nucleate crystallization faster; glass is preferred for initial solubilization.
2 Prepare buffer at pH 8.0 (e.g., 50 mM Tris-d11 or Phosphate).Higher pH ensures full ionization of the headgroup (

).
3 Pre-warm the buffer to 35°C .Bringing the solvent above the Krafft point (approx 25°C) is mandatory.
4 Add warm buffer to the powder. Vortex vigorously.High kinetic energy overcomes the crystal lattice energy.
5 Inspect for clarity. If cloudy, sonicate at 30°C for 5 mins.Sonication breaks up micro-aggregates that serve as nucleation sites.
6 Incubate at Room Temp (20°C) for 10 mins.Gradual cooling prevents "thermal shock" precipitation.
7 Place on ice/4°C. Use within 4-6 hours. The solution is metastable. Over time (12-24h), it will eventually precipitate.[3]
Protocol B: The Deuterated Cosolvent Method (Recommended)

Best for: NMR studies requiring high stability at low temperatures.

Prerequisite: Ensure your downstream application (e.g., protein NMR) tolerates small amounts of DMSO.

ProtocolB Step1 Weigh Powder (Sodium Decanoate-d19) Step2 Dissolve in 100% DMSO-d6 Step1->Step2 Step3 Vortex until Crystal Clear Step2->Step3 Step4 Dilute dropwise into Cold Buffer Step3->Step4 Slow Addition Step5 Final Solution (Stable at 4°C) Step4->Step5

Figure 2: Cosolvent solubilization workflow. Dissolving in organic solvent first bypasses the Krafft energy barrier.

Detailed Steps:

  • Dissolve Sodium Decanoate-d19 in a minimal volume of DMSO-d6 (or Methanol-d4) to create a 100x or 500x stock solution.

    • Example: To make a 10 mM final buffer, make a 1 M stock in DMSO-d6.

  • The stock solution will be stable at Room Temperature (and often 4°C).

  • Add the stock dropwise to your cold aqueous buffer while stirring.

  • Result: The presence of trace DMSO disrupts the crystalline packing of the fatty acid tails, significantly lowering the effective Krafft point and keeping the detergent soluble at 4°C.

Frequently Asked Questions (FAQs)

Q: Can I use PBS (Phosphate Buffered Saline)? A: Proceed with caution. Standard PBS contains ~137 mM NaCl and ~2.7 mM KCl.

  • Salting Out: High ionic strength compresses the electrical double layer of the micelles, potentially raising the Krafft point.

  • Potassium Risk: Potassium salts of fatty acids generally have higher Krafft points than sodium salts. Recommendation: Use a low-salt buffer (10-50 mM NaCl) if possible, or validate stability in PBS at Room Temp before cooling.

Q: Does the "d19" deuteration change the CMC? A: Yes, slightly. The C-D bond is shorter and the vibrational energy is lower than C-H, making the tail slightly more hydrophobic. This often results in a lower CMC compared to the protonated form [2]. However, the Krafft point usually shifts upwards slightly due to tighter packing efficiency in the solid state. Treat d19 material as "stiffer" than standard sodium decanoate.

Q: My solution was clear, but turned cloudy after 2 hours in the NMR magnet. Why? A: This is likely slow crystallization (nucleation lag time).

  • Fix: Filter the solution through a 0.22 µm PES filter immediately before putting it in the NMR tube. This removes microscopic "seeds" that trigger precipitation.

References

  • Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Handbook of Lipid Research, Vol 4. Plenum Press.
  • Shinoda, K., et al. (1963). Colloidal Surfactants: Some Physicochemical Properties. Academic Press. (Foundational text on CMC/Krafft temperature relationships and isotope effects).

  • Kanicky, J. R., & Shah, D. O. (2002). Effect of Degree of Ionization on the Krafft Temperature of Fatty Acid Solutions. Journal of Colloid and Interface Science, 256(1), 201-207. [Link]

  • Vautier-Giongo, C., & Bales, B. L. (2003). Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements. The Journal of Physical Chemistry B, 107(23), 5398–5403. [Link]

Sources

Optimization

Preventing proton-deuterium exchange in sodium decanoate-d19

Technical Support Center: Sodium Decanoate-d19 A Guide to Preserving Isotopic Integrity Welcome to the technical support center for sodium decanoate-d19. As a Senior Application Scientist, I've designed this guide to add...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium Decanoate-d19

A Guide to Preserving Isotopic Integrity

Welcome to the technical support center for sodium decanoate-d19. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges researchers face when working with this valuable deuterated surfactant. The primary challenge is preventing unintended proton-deuterium (H/D) exchange, which can compromise experimental results. This guide moves beyond simple instructions to explain the underlying mechanisms, providing you with the knowledge to proactively protect your isotopically labeled materials.

Frequently Asked Questions (FAQs)

Q1: I've observed a gradual loss of deuteration in my sodium decanoate-d19 sample over time. What is causing this?

A1: You are observing proton-deuterium (H/D) back-exchange. This is a chemical reaction where the deuterium atoms on your molecule are replaced by protons from the surrounding environment.[1] In sodium decanoate-d19, the deuterons most susceptible to exchange are those on the carbon atom adjacent to the carboxylate group (the α-carbon).

The underlying cause is the acidity of the C-D bonds at the α-position. These deuterons can be removed by a base, forming a carbanion or enolate intermediate. If there is any source of protons (H+) in your system, such as residual water (H₂O) in your solvent, this intermediate will be protonated, resulting in the loss of the deuterium label at that position.[2][3] This process is an equilibrium reaction; therefore, minimizing exposure to proton sources is critical.[1]

H_D_Exchange cluster_0 Mechanism of α-Deuteron Exchange cluster_1 Key Environmental Factors Molecule R-CD₂-COO⁻ (Decanoate-d19 α-carbon) Intermediate [R-CD=C(O⁻)₂]²⁻ (Enolate Intermediate) Molecule->Intermediate + B⁻ (Base) Intermediate->Molecule + BD Exchanged R-CHD-COO⁻ (Partially Exchanged Product) Intermediate->Exchanged + BH (Proton Source) Proton_Source Proton Source (e.g., H₂O, ROH) Base_Catalyst Base Catalyst (e.g., OH⁻, RO⁻) Temperature Elevated Temp.

Caption: Base-catalyzed H/D exchange at the α-carbon of decanoate.

Q2: My ¹H NMR spectrum shows unexpected peaks in the alkyl region. Is this related to H/D exchange?

A2: Yes, this is a classic indicator of H/D back-exchange. A fully deuterated sodium decanoate-d19 sample should show no significant signals in the proton NMR spectrum, aside from residual solvent peaks. The appearance of new signals corresponding to the decanoate alkyl chain indicates that some C-D bonds have been replaced by C-H bonds.

The rate of exchange is fastest at the α-position due to the acidity of those deuterons. Therefore, the first new peaks to appear will likely be from the α-methylene group (-CHD-COO⁻ or -CH₂-COO⁻). Over time and under non-ideal conditions, exchange at other positions along the chain (β, γ, etc.) can also occur, though at a much slower rate.[4]

Q3: What are the primary factors that accelerate H/D exchange, and how can I control them?

A3: The rate of H/D exchange is highly dependent on environmental conditions. By controlling these factors, you can significantly preserve the isotopic purity of your compound. The three primary factors are pH, temperature, and solvent purity.

FactorRisk FactorMitigation StrategyRationale
pH / pD High pH (Basic Conditions) Maintain a neutral to slightly acidic pD (pD ≈ 2.5 - 7.0).The exchange mechanism is often base-catalyzed. Hydroxide ions (OH⁻ or OD⁻) are potent catalysts for abstracting the α-deuteron. The minimum exchange rate for similar compounds is often found at a slightly acidic pH.[3]
Temperature Elevated Temperatures Store solutions at low temperatures (e.g., 2-8 °C) and run experiments at the lowest practical temperature.[5]Chemical reactions, including H/D exchange, proceed faster at higher temperatures. Lowering the temperature reduces the kinetic energy of the system, slowing the exchange rate.
Solvent Purity Protic Contamination (H₂O) Use high-purity deuterated solvents (≥99.8% D), handle in an inert atmosphere (glove box), and use dried glassware.[6][7]Any protic impurity, especially water, serves as a vast reservoir of protons that can irreversibly (from a practical standpoint) replace your deuterium labels.

Troubleshooting Guide

Problem: Significant H₂O peak observed in the NMR of my sample dissolved in D₂O.

This is the most common gateway to H/D exchange. The source of the water must be identified and eliminated.

Water_Troubleshooting Start High H₂O Peak in NMR? CheckSolvent Is the D₂O source fresh and high-purity (≥99.8%)? Start->CheckSolvent Yes CheckGlassware Was all glassware (vial, NMR tube, pipette) oven-dried? CheckSolvent->CheckGlassware Yes SolventBad Action: Use a new, sealed ampoule of high-purity D₂O. CheckSolvent->SolventBad No CheckHandling Was the sample prepared in an inert atmosphere (glove box)? CheckGlassware->CheckHandling Yes GlasswareBad Action: Implement strict glassware drying protocol. CheckGlassware->GlasswareBad No CheckCompound Is the solid sodium decanoate-d19 hygroscopic? CheckHandling->CheckCompound Yes HandlingBad Action: Move sample preparation to a glove box or glove bag. CheckHandling->HandlingBad No CompoundWet Action: Lyophilize the sample from fresh D₂O before final dissolution. CheckCompound->CompoundWet Yes

Caption: Troubleshooting workflow for water contamination.

Validated Experimental Protocols

Protocol 1: Preparing a Solution of Sodium Decanoate-d19 in D₂O for NMR Analysis

This protocol is designed to minimize exposure to atmospheric moisture and other proton sources.

Materials:

  • Sodium decanoate-d19 (solid)

  • Deuterium oxide (D₂O), 99.9% D, in a sealed ampoule or Sure/Seal™ bottle

  • High-quality NMR tubes

  • Glass vials with PTFE-lined caps

  • Micropipettes and tips

  • Drying oven

  • Dessicator

  • Inert atmosphere glove box or glove bag

Methodology:

  • Glassware Preparation: Place all glassware (NMR tubes, vials, etc.) in a drying oven at >120 °C for at least 12 hours. Transfer the hot glassware to a desiccator to cool down to room temperature just before use.[8]

  • Inert Atmosphere: Transfer the dried glassware and all materials into an argon or nitrogen-filled glove box. The remainder of the procedure should be performed under this inert atmosphere.[7]

  • Pre-treatment of Compound (Optional but Recommended): If you suspect the solid compound has absorbed moisture, perform a lyophilization (freeze-drying) cycle. Dissolve the compound in a small amount of fresh D₂O, freeze it, and lyophilize to remove all H₂O/D₂O. This exchanges any adsorbed H₂O for D₂O.[9]

  • Sample Weighing: In the glove box, weigh the desired amount of sodium decanoate-d19 directly into a clean, dry glass vial.

  • Solvent Addition: Open a fresh ampoule of D₂O or use a dry, nitrogen-flushed syringe to withdraw D₂O from a Sure/Seal™ bottle.[10] Add the required volume of D₂O to the vial containing the compound.

  • Dissolution: Cap the vial tightly and mix gently using a vortex mixer until the solid is fully dissolved. Avoid shaking, which can introduce contaminants from the cap.[8]

  • Transfer to NMR Tube: Using a dry micropipette, transfer the solution into a dried NMR tube. Cap the tube immediately.

  • Sealing: For long-term storage or sensitive experiments, sealing the NMR tube with a flame is the gold standard. For routine use, ensure the cap is tight and wrap it with Parafilm™ as an extra precaution.

  • Storage: Store the prepared sample at 2-8 °C when not in use.[11]

References

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]

  • Hydrogen–deuterium exchange. Wikipedia. [Link]

  • Deuterium Exchange. Chemistry LibreTexts. [Link]

  • Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD. U.S. National Library of Medicine. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. U.S. National Library of Medicine. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. U.S. National Library of Medicine. [Link]

  • How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry. [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. [Link]

  • Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]

  • Solvent Suppression in NMR. University of Leicester. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Artifacts with Sodium Decanoate-d19 in NMR

Executive Summary: The "Invisible" Detergent Sodium decanoate-d19 (Na-Dec-d19) is a critical tool for solubilizing membrane proteins and hydrophobic small molecules in solution-state NMR. By deuterating the alkyl chain (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Detergent

Sodium decanoate-d19 (Na-Dec-d19) is a critical tool for solubilizing membrane proteins and hydrophobic small molecules in solution-state NMR. By deuterating the alkyl chain (98% D), we aim to render the micelle "invisible" in


H spectra.

However, "invisible" does not mean nonexistent. Users frequently encounter baseline distortions, residual signals, and phase errors that obscure the target data. These artifacts arise not just from the surfactant's chemistry, but from the interplay between micellar hydrodynamics and the NMR pulse sequence.

This guide moves beyond basic operation to address the causality of these artifacts, providing field-proven protocols to resolve them.

Diagnostic Workflow

Before adjusting parameters, identify the specific nature of your artifact. Use this logic tree to classify the issue.

TroubleshootingLogic Start Identify Artifact Rolling Rolling/Smiling Baseline Start->Rolling Sharp Sharp Residual Peaks Start->Sharp Broad Broad Humps (Under Peaks) Start->Broad Lock Instability/ Lock Loss Start->Lock Delay Cause: Acoustic Ringing or Short Recyle Delay Rolling->Delay Impurity Cause: Isotopic Impurity or Contamination Sharp->Impurity Exchange Cause: Micellar Exchange or Incomplete T2 Filter Broad->Exchange Phase Cause: pH Drift (Acid Precipitation) Lock->Phase

Figure 1: Diagnostic logic tree for classifying baseline anomalies in surfactant-enriched samples.

Technical Troubleshooting (Q&A)

Category A: Baseline Distortions & Broad Signals[1][2]

Q: I am using 98% deuterated Na-Dec-d19, but I still see a massive rolling baseline that obscures my ligand signals. Why?

A: This is likely due to the Micellar "Solid-Like" Behavior and Acoustic Ringing , not necessarily protons. Even if deuterated, the surfactant forms micelles (aggregates of ~50+ molecules) that tumble slowly. This creates:

  • Fast Relaxation: The residual

    
    H or trace 
    
    
    
    H signals in the micelle have very short
    
    
    relaxation times.
  • Broad Background: These short

    
     species manifest as extremely broad, low-intensity humps that span ppm ranges, looking like a "roll" in the baseline.
    
  • Acoustic Ringing: High salt/detergent concentrations can change the probe Q-factor, exacerbating acoustic ringing at the start of the FID.

The Fix: The T2 Filter (CPMG) Do not rely on simple 1D proton experiments (


 or 

). You must filter out the fast-relaxing micelle signals.
  • Protocol: Use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

  • Mechanism: The long echo time (

    
    ) allows the broad micelle signals (short 
    
    
    
    ) to decay to zero, while the sharp ligand signals (long
    
    
    ) persist.
  • Settings: Set the total echo loop (

    
    ) to 200–400 ms.
    

Q: My baseline "smiles" or "frowns" at the edges of the spectrum. Is this a phasing error?

A: Often, yes, but it is exacerbated by First-Point Corruption . In detergent samples, the initial data points of the FID are often corrupted by the probe's dead time or acoustic ringing from the high dielectric sample. When Fourier transformed, this corruption becomes a DC offset or a rolling baseline.

The Fix:

  • Linear Prediction: Backward linear predict the first 2-4 points of the FID during processing.

  • Oversampling: If your spectrometer supports it, use digital oversampling (DQD) to minimize fold-back artifacts.

Category B: Residual Peaks & Impurities

Q: I see sharp multiplets in the aliphatic region (0.8 - 2.5 ppm). Is my detergent defective?

A: Not necessarily. "98% D" implies 2% H remains. In a 100 mM micelle sample, that 2% residual proton concentration is 2 mM —often higher than your drug candidate (typically 10-500 µM).

Identification Table: Residual Signals in Na-Dec-d19

Moiety Approx. Shift (ppm) Multiplicity Origin

| Terminal -CH


  | 0.85 | Broad Triplet | Residual protons on tail end |
| Bulk -CH

-
| 1.25 | Broad Multiplet | Main chain residuals | |

-CH

| 2.18 | Broad Triplet | Protons adjacent to carboxylate | | HDO | 4.7 - 4.8 | Singlet | Solvent exchange |

The Fix:

  • Blank Subtraction: Always run a "buffer + detergent" blank. Subtract this FID from your sample FID during processing.

  • Difference Spectroscopy: If looking for binding (STD-NMR), the difference spectrum will naturally cancel these out unless the detergent itself binds the protein (a false positive risk).

Category C: Sample Stability & pH

Q: My sample became cloudy inside the magnet, and the lock signal is erratic. What happened?

A: You likely crossed the pKa Threshold . Sodium decanoate is the salt of decanoic acid. The pKa of decanoic acid is ~4.9.

  • The Trap: If your protein buffer is slightly acidic (pH < 6.5) or if the temperature shift alters the buffer pKa, the decanoate becomes protonated.

  • The Result: Decanoic acid is insoluble in water. It precipitates or forms large, non-isotropic aggregates (lamellar phases) that destroy field homogeneity (shimming) and lock.

The Fix:

  • Buffer Rule: Maintain pH > 7.0 (ideally 7.5+) for sodium decanoate samples.

  • Check: Measure pH after adding the detergent, as the salt can shift the equilibrium.

Experimental Protocol: The "Clean-Baseline" Setup

This workflow is designed to minimize artifacts before data is even collected.

Step 1: Sample Preparation
  • Solvent: Use 99.9% D

    
    O to minimize the HDO water resonance, which can phase-distort nearby detergent peaks.
    
  • Concentration: Work at 2x-3x CMC (Critical Micelle Concentration).

    • Note: CMC of Na-Dec is ~100 mM in water, but drops to ~30-50 mM in high salt buffers [1].

    • Target: 100 mM Na-Dec-d19 is standard for screening.

  • pH Check: Adjust to pH 7.4 using NaOD/DCl.

Step 2: Pulse Sequence Configuration (CPMG)

Use this sequence to suppress the broad detergent background.

  • Pulse Program: cpmgpr1d (Bruker) or equivalent (T2 filter with presaturation).

  • D1 (Relaxation Delay): 2.0 - 3.0 s.

  • L4 (Loop Counter): Adjust for total T2 delay.

    • Calculation: Total Time =

      
       (echo delay).
      
    • Target: 300 ms. If d20 = 1 ms, set L4 = 150.

  • Presaturation: On resonance with HDO (approx 4.7 ppm).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 - 1.0 Hz.

  • Baseline Correction: Apply automatic baseline correction (e.g., abs in TopSpin) using a polynomial function (order 5).

Mechanism of Action: Why T2 Filtering Works

The success of removing sodium decanoate artifacts relies on the differential relaxation rates between the large micelle and the small free ligand.

T2Filtering Micelle Micelle (Na-Dec-d19) Large MW (>10 kDa) Slow Tumbling T2_Micelle T2 Relaxation: VERY SHORT (< 10 ms) Micelle->T2_Micelle Ligand Free Ligand/Drug Small MW (<500 Da) Fast Tumbling T2_Ligand T2 Relaxation: LONG (> 500 ms) Ligand->T2_Ligand Pulse CPMG Pulse Train (Total delay = 300 ms) T2_Micelle->Pulse T2_Ligand->Pulse Result_Micelle Signal Decays to 0 (Invisible in Spectrum) Pulse->Result_Micelle After 300ms Result_Ligand Signal Persists (Visible Peaks) Pulse->Result_Ligand After 300ms

Figure 2: Kinetic selection of signals using T2 relaxation differences.

References

  • Critical Micelle Concentration of Sodium Decanoate: Santos, S. F., et al. "Experimental and theoretical approach to the sodium decanoate-dodecanoate mixed surfactant system in aqueous solution." Journal of Colloid and Interface Science, 2010. Link

  • Baseline Correction Algorithms in NMR: Cobas, J. C., et al.[1] "A new general-purpose fully automatic baseline-correction procedure for 1D and 2D NMR data." Journal of Magnetic Resonance, 2006.[1] Link

  • Deuterated Detergents in NMR: Opella, S. J., et al. "Deuterated detergents for structural and functional studies of membrane proteins."[2] Biophysical Reviews, 2016. Link

  • Background Suppression Techniques: Pellecchia, M. "Statistical Removal of Background Signals from High-throughput 1H NMR Line-broadening Ligand-affinity Screens." Journal of Biomolecular NMR, 2014. Link

Sources

Optimization

Technical Support Center: Sodium Decanoate-d19 Isotopic Purity Verification

Welcome to the technical support guide for the verification of isotopic purity in sodium decanoate-d19 (C₁₀D₁₉NaO₂). This resource is designed for researchers, scientists, and drug development professionals who utilize d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the verification of isotopic purity in sodium decanoate-d19 (C₁₀D₁₉NaO₂). This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated standards and require precise, validated methods for confirming isotopic enrichment. Deuterated compounds are critical as internal standards in mass spectrometry-based quantitative analyses, for studying metabolic flux, and for enhancing the efficacy of drugs[1]. Therefore, rigorous verification of their isotopic purity is not merely a quality control step but a prerequisite for generating reliable and reproducible scientific data.

This guide provides in-depth, experience-driven answers to common challenges and questions encountered during the analysis of sodium decanoate-d19.

Section 1: Fundamentals of Isotopic Purity

Q1: What are isotopic purity and isotopic enrichment, and why are they critical for sodium decanoate-d19?

A1:

  • Isotopic Purity refers to the percentage of a compound that contains the desired isotope(s) at the specified positions. For sodium decanoate-d19, it measures the proportion of molecules that are fully deuterated (containing 19 deuterium atoms).

  • Isotopic Enrichment is the abundance of a specific isotope at a particular position or within the entire molecule, expressed as a percentage above the natural abundance. For most research and pharmaceutical applications, an isotopic enrichment level of 98% or higher is recommended to ensure that experimental results are not skewed by the presence of less-deuterated or non-deuterated species[2].

The verification of these parameters is crucial because the efficacy of a deuterated standard depends on its mass difference from the non-labeled analyte. In quantitative mass spectrometry, for example, the deuterated standard must have a distinct mass-to-charge ratio (m/z) to be distinguished from the endogenous, non-labeled compound. Inconsistencies in isotopic purity can lead to inaccurate quantification, flawed pharmacokinetic data, and unreliable metabolic studies[3].

Section 2: Primary Analytical Techniques & Troubleshooting

The two primary techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][4] They are often used in a complementary fashion to provide a complete picture of the compound's identity and purity.[4]

Q2: How is ¹H NMR used to determine the isotopic purity of sodium decanoate-d19?

A2: While it may seem counterintuitive to use proton (¹H) NMR for a deuterated compound, it is a benchmark technique for this purpose.[4] The principle is to detect the small signals from any residual, non-deuterated C-H bonds. By comparing the integration of these residual proton signals against a certified internal standard of known concentration, one can accurately quantify the percentage of non-deuterated impurities and, by extension, calculate the isotopic enrichment.[5]

Causality: The power of this method lies in its directness. You are measuring the exact impurity you want to quantify (the hydrogen-containing species). The absence of significant proton signals corresponding to the decanoate backbone is a strong indicator of high deuteration.

Troubleshooting ¹H NMR Analysis
Problem Potential Cause(s) Recommended Solution(s)
Noisy baseline or poor signal-to-noise. Insufficient sample concentration; insufficient number of scans.Increase the sample concentration. Sodium decanoate is soluble in water (H₂O) or D₂O[6]. Increase the number of scans to improve the signal-to-noise ratio, which is critical for detecting very small residual proton signals.
Broad, unresolved peaks. Sample aggregation; poor shimming.Sodium decanoate is amphiphilic and can form micelles, leading to broad signals[6][7]. Try gentle warming or dilution. Ensure the instrument is properly shimmed before acquisition.
Presence of a large water peak (if using H₂O or non-anhydrous solvents). Solvent impurity.Use a solvent suppression technique (e.g., presaturation) to attenuate the large solvent signal, which can otherwise obscure small analyte peaks.
Q3: How is Mass Spectrometry (MS) used to verify isotopic purity?

A3: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[1][5] The analysis provides a mass spectrum showing the relative abundances of the fully deuterated (d19) species, as well as any less-deuterated species (d18, d17, etc.) and the non-deuterated (d0) compound.[5]

Causality: Each substitution of a deuterium atom (atomic mass ≈ 2.014 Da) for a hydrogen atom (atomic mass ≈ 1.008 Da) results in a mass increase of approximately 1.006 Da. HRMS can easily resolve these small mass differences, allowing for the quantification of each isotopologue.[8] The isotopic purity is calculated by taking the intensity of the desired isotopologue ion (d19) and dividing it by the sum of intensities of all related isotopologue ions.[9]

Troubleshooting Mass Spectrometry Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor ionization or inconsistent signal. Suboptimal ESI source conditions; matrix suppression.Optimize ESI parameters (e.g., spray voltage, gas flow, temperature). Sodium decanoate is an acid, so negative ion mode is typically preferred. Use LC to separate the analyte from potential matrix contaminants that can suppress ionization.[10]
Inaccurate mass measurement. Poor instrument calibration.Calibrate the mass spectrometer immediately before the run using a certified calibration standard. This is critical for HRMS to accurately resolve isotopologues.
Isotopic distribution does not match theoretical calculation. Presence of impurities; H/D back-exchange.Ensure the absence of chemical impurities using LC. To check for H/D back-exchange, analyze the sample in a deuterated solvent (e.g., D₂O, MeOD) and monitor for any changes in the isotopic profile over time. Avoid acidic conditions, which can promote exchange.[2]
Q4: My MS data shows several isotopologue peaks (d17, d18, d19). How do I calculate the final isotopic purity?

A4: This is a common and expected result. The calculation must account for the relative abundance of all species. A unified equation can be used to calculate the isotopic purity after correcting for the natural isotopic contributions from preceding peaks (e.g., the natural ¹³C abundance).[9]

The simplified calculation is: Isotopic Purity (%) = [Intensity of d19 peak / (Sum of intensities of all isotopologue peaks (d0 to d19))] x 100

For a more rigorous calculation, the contribution of natural ¹³C isotopes to the d18 peak should be subtracted before it is included in the sum.[9] This provides a more accurate measure of the true deuteration level.

Section 3: Experimental Protocols & Workflows

A robust analytical workflow is essential for achieving validated results. The following diagram and protocols outline a self-validating system for purity verification.

G cluster_prep Phase 1: Preparation cluster_report Phase 4: Reporting Sample Sodium Decanoate-d19 Sample Prep_NMR Prepare NMR Sample (e.g., in DMSO-d6 or D2O) Sample->Prep_NMR Prep_MS Prepare MS Sample (e.g., in 50:50 ACN:H2O) Sample->Prep_MS Acq_NMR Acquire ¹H NMR Spectrum (with internal standard) Prep_NMR->Acq_NMR Acq_MS Acquire LC-HRMS Data (Full Scan, Negative Ion Mode) Prep_MS->Acq_MS Analyze_NMR Integrate Residual ¹H Signals vs. Standard Acq_NMR->Analyze_NMR Analyze_MS Extract Ion Chromatograms for Isotopologues Acq_MS->Analyze_MS Calc_Enrich Calculate Isotopic Enrichment Analyze_NMR->Calc_Enrich Calc_Purity Calculate Isotopic Purity & Distribution Analyze_MS->Calc_Purity Final_Report Final Purity Report Calc_Enrich->Final_Report Calc_Purity->Final_Report

Caption: Isotopic Purity Verification Workflow.

Protocol 1: Sample Preparation for ¹H NMR
  • Accurately weigh approximately 5-10 mg of the sodium decanoate-d19 sample.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid). The standard should have a known proton count and a signal in a clear region of the spectrum.

  • Dissolve both sample and standard in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Ensure complete dissolution by gentle vortexing.

Protocol 2: Sample Preparation for LC-MS
  • Prepare a stock solution of sodium decanoate-d19 at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Perform a serial dilution to create a working solution at a concentration suitable for your instrument (e.g., 1 µg/mL).

  • Filter the sample through a 0.22 µm filter to remove any particulates before injection.[3]

  • Prepare a blank (solvent only) and a non-deuterated sodium decanoate standard for comparison.

Section 4: Data Interpretation and Reporting

Q5: How should the final isotopic purity data be reported to comply with scientific and regulatory standards?

A5: Clear and comprehensive reporting is essential for data traceability and validation.[11] Your report should always include:

  • Methodology: Specify the instruments used (NMR spectrometer field strength, MS model) and key acquisition parameters.

  • Isotopic Enrichment: Report the enrichment value calculated from ¹H NMR, including the internal standard used.

  • Isotopic Purity and Distribution: Report the purity percentage calculated from MS and provide the relative abundances of the major isotopologues observed (e.g., d19, d18, d17).

  • Reference Materials: State the reference materials used for calibration and quantification.[12]

  • Data Presentation: Include the annotated spectra (both NMR and MS) in the report.

This level of detail ensures the data is self-contained and allows for independent verification, adhering to guidelines from bodies like the International Union of Pure and Applied Chemistry (IUPAC).[12][13]

Data Summary Table: Sodium Decanoate
Property Sodium Decanoate (Non-labeled) Sodium Decanoate-d19
Molecular Formula C₁₀H₁₉NaO₂[14]C₁₀D₁₉NaO₂[15]
Molecular Weight ~194.25 g/mol [7]~213.36 g/mol [15][16]
Monoisotopic Mass 194.1305 Da213.2475 Da[15]
Expected Purity Chemical Purity ≥ 98%Isotopic Enrichment ≥ 98%[2][17]

Section 5: Advanced Troubleshooting

G Start Problem: Isotopic Purity Below Specification (<98%) Check_NMR Review ¹H NMR Data: Significant residual C-H signals present? Start->Check_NMR Check_MS Review HRMS Data: High abundance of lower isotopologues (d<19)? Start->Check_MS Check_NMR->Check_MS No Synthesis_Issue Root Cause: Incomplete Deuteration during Synthesis Check_NMR->Synthesis_Issue Yes Exchange_Issue Root Cause: H/D Back-Exchange Check_MS->Exchange_Issue Yes, primarily d18 Contamination_Issue Root Cause: Contamination with Non-Deuterated Material Check_MS->Contamination_Issue Yes, significant d0 peak Action_Synth Action: Contact supplier. Review synthesis batch record. Synthesis_Issue->Action_Synth Action_Exchange Action: Re-analyze using aprotic/deuterated solvents. Review sample handling and storage protocols. Exchange_Issue->Action_Exchange Action_Contam Action: Verify chemical purity. Check for cross-contamination. Contamination_Issue->Action_Contam

Caption: Troubleshooting Logic for Low Isotopic Purity.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). Retrieved February 6, 2026, from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 4). YouTube. Retrieved February 6, 2026, from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved February 6, 2026, from [Link]

  • Sodium Decanoate. (n.d.). BioSpectra, Inc. Retrieved February 6, 2026, from [Link]

  • Rohwedder, W. K., Emken, E. A., & Wolf, D. J. (1985). Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. Lipids, 20(5), 303-311.
  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025, September 12). NIH. Retrieved February 6, 2026, from [Link]

  • Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. (2025, August 7). ResearchGate. Retrieved February 6, 2026, from [Link]

  • SODIUM DECANOATE TESTING METHODS. (2025, May 23). BioSpectra. Retrieved February 6, 2026, from [Link]

  • Isotopic Purity Using LC-MS. (2025, September 29). ResolveMass Laboratories Inc. Retrieved February 6, 2026, from [Link]

  • Deuterium Labeled Compounds. (n.d.). ZEOCHEM. Retrieved February 6, 2026, from [Link]

  • Sodium Decanoate, GMP, Excipient Grade. (n.d.). G.O.SCIENCE. Retrieved February 6, 2026, from [Link]

  • Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Sodium decanoate-D19. (n.d.). PubChem - NIH. Retrieved February 6, 2026, from [Link]

  • SODIUM DECANOATE-D19 1086096-26-5 wiki. (n.d.). LookChem. Retrieved February 6, 2026, from [Link]

  • Guidelines for Reporting Stable Isotope Data. (n.d.). Water Resources - Science. Retrieved February 6, 2026, from [Link]

  • Good Practice Guide for Isotope Ratio Mass Spectrometry. (n.d.). IAEA. Retrieved February 6, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 6, 2026, from [Link]

  • New reporting guidelines for stable isotopes--an announcement to isotope users. (2025, August 10). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020, July 15). PubMed. Retrieved February 6, 2026, from [Link]

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